molecular formula C21H13BrClN3 B12516274 2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B12516274
M. Wt: 422.7 g/mol
InChI Key: FBFGNKWVLHTTMT-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of bromine and chlorine atoms on the phenyl ring, along with two phenyl groups attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the reaction of 2-bromo-6-chlorobenzonitrile with diphenylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized to form the triazine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The triazine ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-6-chlorophenyl)amino]phenylacetic acid
  • 2-Bromo-6-chlorophenacyl bromide
  • 2-Bromo-6-chloro-purine

Uniqueness

2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is unique due to its specific combination of bromine, chlorine, and phenyl groups attached to the triazine ring. This unique structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C21H13BrClN3

Molecular Weight

422.7 g/mol

IUPAC Name

2-(2-bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C21H13BrClN3/c22-16-12-7-13-17(23)18(16)21-25-19(14-8-3-1-4-9-14)24-20(26-21)15-10-5-2-6-11-15/h1-13H

InChI Key

FBFGNKWVLHTTMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=CC=C3Br)Cl)C4=CC=CC=C4

Origin of Product

United States

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